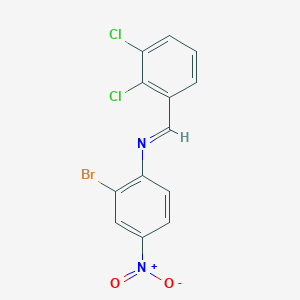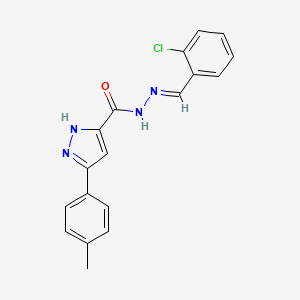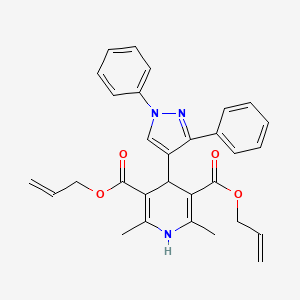
N-(4,6-Dimethoxy-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-ジメトキシ-2-ピリミジニル)-N'-(3-(トリフルオロメチル)フェニル)尿素は、尿素誘導体のクラスに属する合成有機化合物です。これらの化合物は、農業、製薬、材料科学など、さまざまな分野で多岐にわたる用途があることで知られています。
準備方法
合成経路と反応条件
N-(4,6-ジメトキシ-2-ピリミジニル)-N'-(3-(トリフルオロメチル)フェニル)尿素の合成は、通常、4,6-ジメトキシ-2-ピリミジニルアミンと3-(トリフルオロメチル)フェニルイソシアネートの反応によって行われます。反応は通常、ジクロロメタンまたはアセトニトリルなどの有機溶媒中で、制御された温度条件下で行われます。反応混合物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、目的の生成物が得られます。
工業生産方法
工業的な設定では、この化合物の生産には、自動反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。反応条件は、生成物の高収率と純度を確保するために最適化されます。工業生産には、化合物の整合性と安全性を確保するために、厳しい品質管理対策も含まれます。
化学反応の分析
反応の種類
N-(4,6-ジメトキシ-2-ピリミジニル)-N'-(3-(トリフルオロメチル)フェニル)尿素は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、官能基が求核剤によって置換される求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下で、アミンまたはチオールなどの求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性を調査されています。
医学: さまざまな治療用途における潜在的な薬物候補として探索されています。
産業: 特定の特性を持つ先進材料の開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
N-(4,6-ジメトキシ-2-ピリミジニル)-N'-(3-(トリフルオロメチル)フェニル)尿素の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途によって異なり、解明するにはさらなる研究が必要です。
類似の化合物との比較
類似の化合物
- N-(4,6-ジメトキシ-2-ピリミジニル)-N'-(3-クロロフェニル)尿素
- N-(4,6-ジメトキシ-2-ピリミジニル)-N'-(3-メチルフェニル)尿素
- N-(4,6-ジメトキシ-2-ピリミジニル)-N'-(3-ニトロフェニル)尿素
独自性
N-(4,6-ジメトキシ-2-ピリミジニル)-N'-(3-(トリフルオロメチル)フェニル)尿素は、トリフルオロメチル基の存在によってユニークです。この基は、独特の電子特性と立体特性を付与します。これにより、この化合物は代謝分解に強く、類似の化合物と比較して、潜在的な生物活性を高めます。
類似化合物との比較
Similar Compounds
- N-(4,6-Dimethoxy-2-pyrimidinyl)-N’-(3-chlorophenyl)urea
- N-(4,6-Dimethoxy-2-pyrimidinyl)-N’-(3-methylphenyl)urea
- N-(4,6-Dimethoxy-2-pyrimidinyl)-N’-(3-nitrophenyl)urea
Uniqueness
N-(4,6-Dimethoxy-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential biological activity compared to similar compounds.
特性
CAS番号 |
190954-81-5 |
|---|---|
分子式 |
C14H13F3N4O3 |
分子量 |
342.27 g/mol |
IUPAC名 |
1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H13F3N4O3/c1-23-10-7-11(24-2)20-12(19-10)21-13(22)18-9-5-3-4-8(6-9)14(15,16)17/h3-7H,1-2H3,(H2,18,19,20,21,22) |
InChIキー |
OMGRQDVVMYEKLC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate](/img/structure/B11989385.png)
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B11989399.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11989409.png)
![(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11989411.png)

![N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11989427.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989435.png)



![3-(biphenyl-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989447.png)

![4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11989458.png)
